molecular formula C10H8BrClO4 B12071269 2-Bromo-5-chloro-terephthalic acid dimethyl ester

2-Bromo-5-chloro-terephthalic acid dimethyl ester

Cat. No.: B12071269
M. Wt: 307.52 g/mol
InChI Key: CFIJGUIQMCNTLU-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-terephthalic acid dimethyl ester is an organic compound with the molecular formula C10H8BrClO4. It is a derivative of terephthalic acid, where two of the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms, and the carboxylic acid groups are esterified with methanol. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-terephthalic acid dimethyl ester typically involves the esterification of 2-Bromo-5-chloro-terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2-Bromo-5-chloro-terephthalic acid+MethanolH2SO42-Bromo-5-chloro-terephthalic acid dimethyl ester+Water\text{2-Bromo-5-chloro-terephthalic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-Bromo-5-chloro-terephthalic acid+MethanolH2​SO4​​2-Bromo-5-chloro-terephthalic acid dimethyl ester+Water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high purity and consistent quality of the final product.

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products:

    Substitution Reactions: Products include substituted terephthalic acid esters with various functional groups replacing the bromine or chlorine atoms.

    Ester Hydrolysis: The major products are 2-Bromo-5-chloro-terephthalic acid and methanol.

Scientific Research Applications

2-Bromo-5-chloro-terephthalic acid dimethyl ester is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: In the development of polymers and advanced materials with specific properties.

    Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.

    Chemical Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-terephthalic acid dimethyl ester in chemical reactions involves the activation of the benzene ring by the electron-withdrawing bromine and chlorine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The ester groups can also undergo hydrolysis through nucleophilic attack by water molecules, leading to the formation of carboxylic acids.

Comparison with Similar Compounds

  • 2-Bromo-terephthalic acid dimethyl ester
  • 5-Chloro-terephthalic acid dimethyl ester
  • 2,5-Dibromo-terephthalic acid dimethyl ester

Comparison: 2-Bromo-5-chloro-terephthalic acid dimethyl ester is unique due to the presence of both bromine and chlorine substituents on the benzene ring. This dual substitution provides distinct reactivity patterns compared to compounds with only one halogen substituent. The combination of bromine and chlorine atoms enhances the compound’s electrophilic nature, making it more reactive in nucleophilic substitution reactions. Additionally, the ester groups provide versatility in further chemical modifications.

Properties

Molecular Formula

C10H8BrClO4

Molecular Weight

307.52 g/mol

IUPAC Name

dimethyl 2-bromo-5-chlorobenzene-1,4-dicarboxylate

InChI

InChI=1S/C10H8BrClO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3

InChI Key

CFIJGUIQMCNTLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)Cl

Origin of Product

United States

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